molecular formula C12H15BrOS B13243182 3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol

3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol

Cat. No.: B13243182
M. Wt: 287.22 g/mol
InChI Key: RCZWIKBZJQFISF-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol is an organic compound characterized by the presence of a brominated phenyl group, a thiolane ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-methylphenyl isocyanate with appropriate thiolane precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by cyclization processes to form the thiolane ring. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of non-brominated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The brominated phenyl group and thiolane ring contribute to its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methylphenyl)-2-methylthiolan-3-ol is unique due to the presence of both the brominated phenyl group and the thiolane ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C12H15BrOS/c1-8-7-10(3-4-11(8)13)12(14)5-6-15-9(12)2/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

RCZWIKBZJQFISF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC(=C(C=C2)Br)C)O

Origin of Product

United States

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